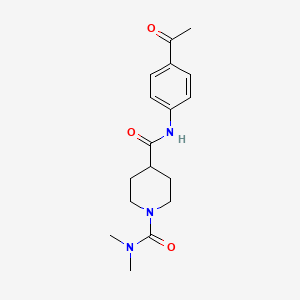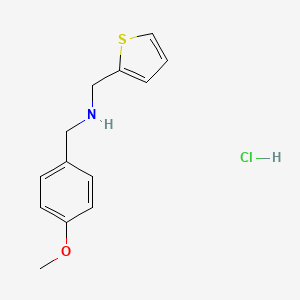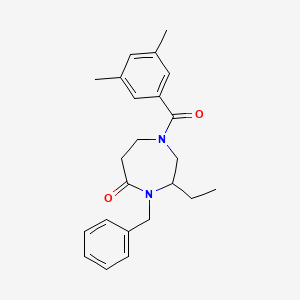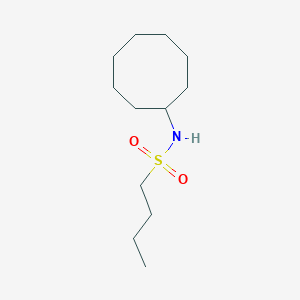
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as ADPA, is a synthetic compound that belongs to the family of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
作用機序
The exact mechanism of action of ADPA is not fully understood. However, it has been proposed that ADPA exerts its therapeutic effects by modulating various molecular pathways. In neurology, ADPA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. In immunology, ADPA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In oncology, ADPA has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.
Biochemical and Physiological Effects
ADPA has been shown to have various biochemical and physiological effects. In neurology, ADPA has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. In immunology, ADPA has been shown to reduce the levels of pro-inflammatory cytokines and modulate the immune response. In oncology, ADPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
ADPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations associated with ADPA. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route for ADPA in different therapeutic applications are not yet established.
将来の方向性
There are several future directions for ADPA research. In neurology, further studies are needed to investigate the neuroprotective effects of ADPA in various animal models of neurodegenerative diseases. In immunology, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of ADPA and to investigate its potential therapeutic applications in autoimmune diseases. In oncology, further studies are needed to investigate the anticancer activity of ADPA in animal models and to evaluate its potential as a chemotherapeutic agent. Additionally, further studies are needed to optimize the synthesis method of ADPA and to investigate its pharmacokinetics and toxicity in vivo.
Conclusion
ADPA is a synthetic compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. Its mechanism of action is not fully understood, but it has been shown to modulate various molecular pathways and to have various biochemical and physiological effects. Further studies are needed to elucidate its molecular targets and to optimize its therapeutic potential.
合成法
ADPA is synthesized by reacting 4-acetylphenylhydrazine with dimethyl 1,4-piperidine-2,5-dicarboxylate in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure ADPA. The synthesis method has been optimized to achieve a high yield of ADPA with high purity.
科学的研究の応用
ADPA has been extensively studied for its potential therapeutic applications in various fields. In neurology, ADPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and memory in animal models of age-related cognitive decline. In immunology, ADPA has been shown to have anti-inflammatory effects and to modulate the immune response. In oncology, ADPA has been shown to have anticancer activity against various cancer cell lines.
特性
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-4-6-15(7-5-13)18-16(22)14-8-10-20(11-9-14)17(23)19(2)3/h4-7,14H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPFNYNMJCAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)
![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)
